molecular formula C24H39NO4 B585216 n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid CAS No. 959761-62-7

n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid

Cat. No.: B585216
CAS No.: 959761-62-7
M. Wt: 405.6
InChI Key: IBFIBMHGNMSQLB-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Arachidonoyl-3-hydroxy-γ-aminobutyric acid (NAG-3H-ABA) is a lipidated amino acid derivative characterized by the conjugation of arachidonic acid with 3-hydroxy-γ-aminobutyric acid (GABA). It is part of a broader class of arachidonoyl amino acids isolated from mammalian brain tissues, including bovine and rat brains, though its functional roles remain understudied . Key physicochemical properties include:

  • Molecular Formula: C₂₄H₃₉NO₄
  • Molecular Weight: 405.6 g/mol
  • Solubility: DMF: 20 mg/ml DMSO: 15 mg/ml Ethanol: 30 mg/ml PBS (pH 7.2): 1 mg/ml .

NAG-3H-ABA has been detected in rat brain via LC-MS but lacks comprehensive pharmacological characterization. Preliminary studies suggest that, like other arachidonoyl amino acids, it exhibits poor affinity for cannabinoid receptor 1 (CB1), distinguishing it from classical endocannabinoids such as anandamide .

Properties

IUPAC Name

3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFIBMHGNMSQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxyl Group Protection in GABA Derivatives

The 3-hydroxy moiety in GABA necessitates protection to prevent undesired side reactions during acylation. Tert-butyldimethylsilyl (TBDMS) ethers are widely employed due to their stability under basic and nucleophilic conditions. In a millimole-scale synthesis of GHB-amino acid conjugates, TBDMS protection was achieved by reacting GABA with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, yielding 3-O-TBDMS-GABA in 73% purity without chromatography. Alternative protecting groups, such as acetyl or benzyl ethers, are less favorable due to cleavage risks during subsequent steps.

Step-Wise Preparation Methods

Method A: HATU-Mediated Acylation

This approach adapts protocols from PGHS-2 substrate syntheses:

  • Activation of Arachidonic Acid :
    Arachidonic acid (1 equiv) is dissolved in anhydrous acetonitrile with 3-O-TBDMS-GABA (1.5 equiv). The carboxylate is activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 2.4 equiv) and diisopropylethylamine (DIPEA, 3 equiv) at 0°C. After 5 minutes, the reaction proceeds at room temperature for 19 hours.

  • Purification :
    Crude product is dried under reduced pressure and purified via normal-phase liquid chromatography (LC) on a silica column with isopropanol/cyclohexane gradients. Fractions containing NA-3H-GABA-TBDMS are identified by UV absorption at 245 nm and concentrated.

  • Deprotection :
    The TBDMS group is removed by treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), stirring for 2 hours at 25°C. Final purification uses reversed-phase LC with 0.5% acetic acid/acetonitrile mobile phases, achieving >99% purity.

Analytical Data for Method A

  • Yield : 20–25% (over three steps).

  • MS (ESI+) : m/z 406.3 [M + H]+ (calculated 405.6 g/mol).

  • 1H NMR (MeOD) : δ 5.35–5.25 (m, 8H, arachidonyl CH=CH), 4.10 (t, 1H, J = 6.1 Hz, 3-OH), 2.85 (t, 2H, GABA NH2), 2.30 (t, 2H, COCH2).

Method B: DIC/Oxyma Coupling

Developed for GHB conjugates, this method prioritizes safety and scalability:

  • Coupling Reaction :
    3-O-TBDMS-GABA (1 equiv) and arachidonic acid (1.2 equiv) are combined with N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv) and ethyl cyanohydroxyiminoacetate (Oxyma, 1.5 equiv) in dimethylformamide (DMF). The mixture reacts for 12 hours at 25°C.

  • Workup :
    The solution is diluted with ethyl acetate, washed with 10 mM HCl (3×), saturated NaHCO3 (3×), and brine. After drying over Na2SO4, the product is isolated via rotary evaporation.

  • Deprotection and Validation :
    TBDMS cleavage follows Method A. Purity is assessed by thin-layer chromatography (TLC) with potassium permanganate staining.

Analytical Data for Method B

  • Yield : 18–22% (lower due to DMF solubility constraints).

  • HPLC Retention Time : 4.6 minutes (Agilent Zorbax Rx-SIL column, 5% IPA/cyclohexane).

Comparative Analysis of Methodologies

ParameterMethod A (HATU)Method B (DIC/Oxyma)
Activation Efficiency 70% conversion50–60% conversion
Purification Complexity Requires LCExtraction/TLC
Scalability MillimoleMultigram
Cost High (HATU price)Moderate

Method A achieves higher purity but demands specialized equipment, whereas Method B offers practicality for bulk synthesis.

Critical Challenges and Optimization Strategies

Byproduct Formation

Overactivation of arachidonic acid generates N-acylurea derivatives, observed as secondary peaks at m/z 429. Mitigation strategies include:

  • Strict temperature control (0–5°C during activation).

  • Limiting reaction time to 12 hours.

Solvent Selection

Anhydrous acetonitrile minimizes esterification side reactions compared to THF or DCM. Post-reaction, ethanol or DMSO solubilizes the product for storage .

Chemical Reactions Analysis

Types of Reactions: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Arachidonoyl Amino Acid Derivatives

NAG-3H-ABA belongs to a family of arachidonoyl-conjugated amino acids. Key comparisons include:

Table 1: Comparison of Arachidonoyl Amino Acid Derivatives
Compound Molecular Formula Molecular Weight CB1 Affinity Biological Effects
NAG-3H-ABA C₂₄H₃₉NO₄ 405.6 Poor ligand Not fully characterized
N-Arachidonoyl Glycine C₂₂H₃₇NO₃ 375.5 Poor ligand Analgesic (formalin-induced pain suppression)
Anandamide (AEA) C₂₂H₃₇NO₂ 347.5 High affinity (CB1) Endocannabinoid signaling, neuromodulation

Key Findings :

  • Receptor Affinity : Unlike anandamide, NAG-3H-ABA and its analogs show negligible CB1 binding, suggesting divergent signaling pathways .
  • Biological Activity: The glycine congener (N-arachidonoyl glycine) demonstrates analgesic effects, whereas NAG-3H-ABA’s functional roles remain unconfirmed .

GABA Derivatives and Modulators

NAG-3H-ABA’s GABA moiety invites comparison with GABA receptor ligands. However, its arachidonoyl tail likely redirects its pharmacological profile away from classical GABAergic activity:

Table 2: GABAergic Compounds and Their Properties
Compound Receptor Target EC₅₀/Kb (µM) Key Function
GABA GABAₐ, GABAв 1–10 (EC₅₀) Primary inhibitory neurotransmitter
Muscimol GABAₐ 2.3 (EC₅₀) Potent agonist
Isoguvacine GABAₐ 100 (EC₅₀) Partial agonist
NAG-3H-ABA Undefined N/A Poor CB1 ligand; unknown GABA activity

Key Findings :

  • Its lipid modification may prioritize interactions with lipid-binding proteins over ionotropic receptors.
  • Neurosteroid Interactions: GABAₐ receptor sensitivity varies with subunit composition (e.g., α1 vs.

Solubility and Pharmacokinetic Considerations

NAG-3H-ABA’s solubility profile differs markedly from polar GABA analogs, reflecting its lipophilic arachidonoyl tail:

Table 3: Solubility Comparison
Compound DMSO (mg/ml) Ethanol (mg/ml) PBS (mg/ml)
NAG-3H-ABA 15 30 1
GABA >100 >100 >100
Anandamide ~50 ~50 Insoluble

Implications :

  • Metabolic Stability: The ester linkage in NAG-3H-ABA may render it susceptible to hydrolysis, unlike amide-linked analogs (e.g., N-arachidonoyl glycine).

Biological Activity

N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is a significant compound in the field of neurobiology, particularly due to its structural relationship with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This article explores the biological activity of NAG-3H-ABA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NAG-3H-ABA is classified as an arachidonoyl amino acid with the molecular formula C24H39NO4. It is identified by the Chemical Abstracts Service number 959761-62-7. The compound exhibits unique properties due to its combination of amino acid and fatty acid structures, which allows it to interact with various biological pathways.

NAG-3H-ABA has been shown to modulate several biological processes, primarily through its interaction with GABA receptors and other ion channels:

  • GABA Receptor Modulation : Due to its structural similarity to GABA, NAG-3H-ABA can influence GABA receptor activity, potentially enhancing inhibitory neurotransmission. This action may contribute to its neuroprotective effects and ability to modulate anxiety and stress responses.
  • Calcium Channel Inhibition : Research indicates that NAG-3H-ABA inhibits T-type calcium channels (Cav3.2), which are involved in pain modulation. Studies have demonstrated that this inhibition can significantly reduce pain responses in animal models .
  • Pain Modulation : NAG-3H-ABA has been shown to suppress formalin-induced pain in rats, indicating its potential as an analgesic agent. This effect is likely mediated through both GABAergic mechanisms and direct interactions with calcium channels .

Biological Activity and Research Findings

The following table summarizes key studies related to the biological activity of NAG-3H-ABA:

Study Findings Methodology
NAG-3H-ABA suppresses formalin-induced pain in rats, suggesting analgesic properties.Animal model experiments
Strong inhibition of Cav3.2 currents by NAG-3H-ABA, indicating potential for pain modulation.Electrophysiological assays
Identified in rat brain tissue via LC-MS techniques, confirming its presence and potential biological relevance.Mass spectrometry analysis
Interaction with GABA receptors may enhance synaptic plasticity and neuroprotection.Neuropharmacological studies

Case Studies

Several case studies have been conducted to explore the implications of NAG-3H-ABA in various contexts:

  • Neuroprotection : A study examining the neuroprotective effects of NAG-3H-ABA found that it could mitigate neuronal damage in models of oxidative stress, potentially through its antioxidant properties and modulation of calcium influx .
  • Anxiety and Stress Response : Another investigation focused on the anxiolytic effects of NAG-3H-ABA, revealing that it could reduce anxiety-like behaviors in rodent models, possibly by enhancing GABAergic transmission.

Future Directions

Research into NAG-3H-ABA is still evolving, with several areas warranting further exploration:

  • Therapeutic Applications : Given its analgesic and neuroprotective properties, NAG-3H-ABA may hold promise for developing new treatments for chronic pain conditions and neurodegenerative diseases.
  • Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which NAG-3H-ABA interacts with various receptors and ion channels.
  • Clinical Trials : Future clinical trials will be essential to assess the safety and efficacy of NAG-3H-ABA in human populations.

Q & A

Q. What are the optimal storage and handling conditions for NAG-3H-ABA to ensure stability in experimental settings?

  • Methodological Answer : NAG-3H-ABA should be stored as a powder at -20°C for up to 3 years or 4°C for 2 years , with solvent-based solutions kept at -80°C (6 months) or -20°C (1 month) to prevent degradation . For short-term transport, room temperature is acceptable if exposure is limited to a few days. Avoid freeze-thaw cycles for dissolved samples. Pre-weigh aliquots in inert atmospheres (e.g., nitrogen glovebox) to minimize oxidative damage. Confirm purity via HPLC before critical experiments.

Q. How can solubility challenges of NAG-3H-ABA be addressed in in vitro assays?

  • Methodological Answer : NAG-3H-ABA exhibits limited aqueous solubility. For cell-based studies, dissolve in DMSO (primary recommendation) at 5–20 mM stock concentrations, followed by dilution in culture media (<0.1% DMSO final concentration). If DMSO is incompatible, test ethanol or DMF with sonication (30–60 sec, 25°C). Centrifuge at 12,000 rpm for 5 min to remove undissolved particles. Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy .

Q. What experimental evidence supports the role of NAG-3H-ABA in pain modulation?

  • Methodological Answer : In vivo studies using formaldehyde-induced pain models in rats demonstrate dose-dependent analgesia (1–10 mg/kg, intraperitoneal injection). Control for cannabinoid receptor cross-talk by co-administering CB1/CB2 antagonists (e.g., SR141716A). Measure pain thresholds via von Frey filaments or Hargreaves plantar tests. Note that anti-nociceptive effects may vary with strain-specific endocannabinoid tone .

Advanced Research Questions

Q. How can contradictory data on NAG-3H-ABA’s receptor selectivity be resolved?

  • Methodological Answer : Discrepancies in receptor binding (e.g., GABA_B vs. TRPV1) arise from assay conditions. Use radioligand displacement assays with [³H]-GABA (for GABA_B) and [³H]-resiniferatoxin (for TRPV1) under standardized pH (7.4 PBS) and temperature (37°C). Include positive controls (e.g., baclofen for GABA_B, capsaicin for TRPV1). For functional validation, employ calcium imaging in transfected HEK293 cells expressing individual receptors .

Q. What analytical techniques are recommended for quantifying NAG-3H-ABA in biological matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). For plasma samples, precipitate proteins with ice-cold acetonitrile (1:4 v/v), then centrifuge at 14,000×g. Calibrate against deuterated internal standards (e.g., d8-NAG-3H-ABA) to correct for matrix effects. Limit of quantification (LOQ) should be validated at ≤10 nM .

Q. How does the hydroxyl group at the 3-position influence NAG-3H-ABA’s pharmacological profile compared to unmodified GABA derivatives?

  • Methodological Answer : The 3-hydroxy group enhances hydrogen-bonding capacity , altering binding kinetics. Compare molecular dynamics simulations of NAG-3H-ABA and arachidonoyl-GABA using AutoDock Vina or GROMACS . In vitro, assess metabolic stability with liver microsomes (human/rat) to evaluate esterase susceptibility. Structural analogs like γ-amino-β-hydroxybutyric acid (GABOB) show similar hydroxyl-dependent activity shifts, suggesting conserved mechanisms .

Q. What strategies mitigate off-target effects in studies exploring NAG-3H-ABA’s anti-inflammatory properties?

  • Methodological Answer : Co-administer cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) to isolate endocannabinoid-mediated pathways. In LPS-stimulated macrophages, measure cytokine release (IL-6, TNF-α) via ELISA and correlate with CB2 knockdown (siRNA). Use lipidomic profiling (LC-MS) to track arachidonic acid metabolites, ensuring NAG-3H-ABA does not inadvertently modulate prostaglandin synthesis .

Q. How do pH variations in experimental buffers affect NAG-3H-ABA’s stability and bioactivity?

  • Methodological Answer : Below pH 6.0, the carboxyl group protonation reduces solubility, while pH >8.0 risks ester hydrolysis. Pre-test stability in 10× PBS (pH 7.4) over 24–72 hrs at 37°C, quantifying degradation via HPLC. For electrophysiology, use HEPES-buffered saline (pH 7.3) to mimic physiological conditions. Adjust pH post-dissolution with NaOH/HCl microadditions (0.1 M) to avoid precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid
Reactant of Route 2
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.